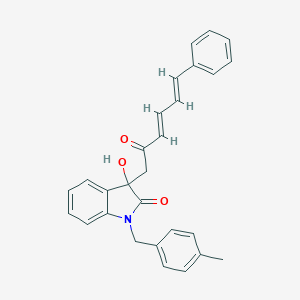
1-Benzhydryl-4-(3-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(3-fluorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as 3-Fluorophenmetrazine (3-FPM) and is a research chemical that is used for scientific purposes. This compound has gained popularity among researchers due to its unique properties and potential applications in the field of pharmacology.
Mechanism of Action
The exact mechanism of action of 1-Benzhydryl-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. This leads to an increase in cognitive function, alertness, and energy levels.
Biochemical and Physiological Effects:
1-Benzhydryl-4-(3-fluorobenzoyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of certain hormones, such as cortisol and adrenaline. Additionally, it has been found to have an effect on appetite and weight loss.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzhydryl-4-(3-fluorobenzoyl)piperazine in lab experiments is its unique properties. It has been found to have stimulant effects, which can be useful in studies related to the central nervous system. Additionally, it has been found to have potential applications in the treatment of various mental disorders.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of information regarding its long-term effects. Additionally, there is limited information available on the toxicity of this compound, which can be a concern for researchers.
Future Directions
There are several future directions that can be explored in the study of 1-Benzhydryl-4-(3-fluorobenzoyl)piperazine. One potential direction is the study of its long-term effects on the central nervous system. Additionally, research can be conducted to determine its potential applications in the treatment of various mental disorders.
Conclusion:
1-Benzhydryl-4-(3-fluorobenzoyl)piperazine is a research chemical that has gained popularity among researchers due to its unique properties and potential applications in the field of pharmacology. It has been extensively studied for its potential use in the treatment of various mental disorders and has been found to have stimulant effects. However, there are also limitations associated with the use of this compound in lab experiments, and more research is needed to determine its long-term effects and toxicity.
Synthesis Methods
The synthesis of 1-Benzhydryl-4-(3-fluorobenzoyl)piperazine can be achieved by using various methods. One of the most common methods is the reaction of benzhydryl chloride with 3-fluorobenzoyl chloride in the presence of piperazine. This reaction leads to the formation of 1-Benzhydryl-4-(3-fluorobenzoyl)piperazine.
Scientific Research Applications
1-Benzhydryl-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential applications in the field of pharmacology. This compound has been found to have stimulant properties and has been used as a research chemical in studies related to the central nervous system. It has also been studied for its potential use in the treatment of various mental disorders.
properties
Product Name |
1-Benzhydryl-4-(3-fluorobenzoyl)piperazine |
|---|---|
Molecular Formula |
C24H23FN2O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C24H23FN2O/c25-22-13-7-12-21(18-22)24(28)27-16-14-26(15-17-27)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
InChI Key |
IFNRXNBZLYHSBQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)